molecular formula C23H33N3O6 B12515965 1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine CAS No. 817620-36-3

1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine

Cat. No.: B12515965
CAS No.: 817620-36-3
M. Wt: 447.5 g/mol
InChI Key: GXNLRFMJXFPQRX-LZQZEXGQSA-N
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Description

1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine is a synthetic peptide compound It is characterized by the presence of a hydroxyphenyl group, which is a derivative of phenylalanine, and a sequence of amino acids including proline, leucine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyphenylpropanoic acid, L-proline, D-leucine, and D-alanine.

    Peptide Bond Formation: The key step in the synthesis is the formation of peptide bonds between the amino acids. This is usually achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).

    Protection and Deprotection: Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis. These groups are removed at the final stage to yield the desired peptide.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) could be employed for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups in the peptide bonds can be reduced to alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions for nucleophilic substitution typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced peptides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its potential role in cellular signaling pathways and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The peptide sequence can mimic natural peptides, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-L-leucyl-L-alanine: A similar compound with L-leucine instead of D-leucine.

    3-(4-Hydroxyphenyl)-1-propanol: A simpler compound with a hydroxyphenyl group and a propanol chain.

Uniqueness

1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine is unique due to its specific sequence of amino acids and the presence of both L- and D-forms of amino acids. This configuration can result in distinct biological activities and interactions compared to similar compounds.

Properties

CAS No.

817620-36-3

Molecular Formula

C23H33N3O6

Molecular Weight

447.5 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-1-[3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C23H33N3O6/c1-14(2)13-18(21(29)24-15(3)23(31)32)25-22(30)19-5-4-12-26(19)20(28)11-8-16-6-9-17(27)10-7-16/h6-7,9-10,14-15,18-19,27H,4-5,8,11-13H2,1-3H3,(H,24,29)(H,25,30)(H,31,32)/t15-,18-,19+/m1/s1

InChI Key

GXNLRFMJXFPQRX-LZQZEXGQSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CCC2=CC=C(C=C2)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)CCC2=CC=C(C=C2)O

Origin of Product

United States

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